3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine
Brand Name: Vulcanchem
CAS No.: 1190312-12-9
VCID: VC8214482
InChI: InChI=1S/C7H6N4O2/c8-4-1-5-7(10-2-4)6(3-9-5)11(12)13/h1-3,9H,8H2
SMILES: C1=C(C=NC2=C1NC=C2[N+](=O)[O-])N
Molecular Formula: C7H6N4O2
Molecular Weight: 178.15 g/mol

3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine

CAS No.: 1190312-12-9

Cat. No.: VC8214482

Molecular Formula: C7H6N4O2

Molecular Weight: 178.15 g/mol

* For research use only. Not for human or veterinary use.

3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine - 1190312-12-9

Specification

CAS No. 1190312-12-9
Molecular Formula C7H6N4O2
Molecular Weight 178.15 g/mol
IUPAC Name 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine
Standard InChI InChI=1S/C7H6N4O2/c8-4-1-5-7(10-2-4)6(3-9-5)11(12)13/h1-3,9H,8H2
Standard InChI Key HUHOARLBDHPXRY-UHFFFAOYSA-N
SMILES C1=C(C=NC2=C1NC=C2[N+](=O)[O-])N
Canonical SMILES C1=C(C=NC2=C1NC=C2[N+](=O)[O-])N

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The molecular structure of 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine consists of a bicyclic framework comprising a pyrrole ring fused to a pyridine ring. The nitro group (NO2-\text{NO}_2) at position 3 and the amine group (NH2-\text{NH}_2) at position 6 introduce electronic asymmetry, influencing reactivity and intermolecular interactions. The IUPAC name, 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine, reflects this substitution pattern.

Table 1: Key Identifiers of 3-Nitro-1H-Pyrrolo[3,2-b]Pyridin-6-Amine

PropertyValue
CAS No.1190312-12-9
Molecular FormulaC7H6N4O2\text{C}_7\text{H}_6\text{N}_4\text{O}_2
Molecular Weight178.15 g/mol
SMILESC1=C(C=NC2=C1NC=C2N+[O-])N
InChI KeyHUHOARLBDHPXRY-UHFFFAOYSA-N

Synthesis and Characterization

Table 2: Representative Reaction Conditions for Pyrrolopyridine Derivatives

SubstrateReagents/ConditionsYieldReference
1H-Pyrrolo[3,2-b]pyridin-2-onePiperidine, methanol, reflux70%

Purification and Yield Optimization

Chromatographic techniques (e.g., silica gel column chromatography) and recrystallization are commonly employed for purification. Solvent systems such as dichloromethane-methanol gradients (100:1 to 10:1) have proven effective for isolating pyrrolopyridine analogs .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile remains understudied, but its nitro and amine groups suggest moderate polarity. Analogous compounds exhibit solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water. Stability data indicate that nitroaromatic compounds are generally sensitive to light and heat, necessitating storage in inert atmospheres at low temperatures.

Computational Predictions

Computational models predict a topological polar surface area (TPSA) of 41.99 Ų and a consensus logP of 0.42, indicating moderate lipophilicity . These properties align with its potential as a bioactive molecule capable of crossing cell membranes.

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